Cas no 681812-07-7 ((2,6-Bis(trifluoromethyl)phenyl)boronic acid)
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2,6-Bis(trifluoromethyl)phenyl)boronic acid
- [2,6-bis(trifluoromethyl)phenyl]boronic acid
- 2,6-Bis(trifluoromethyl)phenylboronic acid
- 2,6-Bis(trifluoromethyl)benzeneboronic acid
- Boronic acid, [2,6-bis(trifluoromethyl)phenyl]-
- TE4185
- SBB101933
- AB17340
- PC10506
- SY023642
- BC002016
- AB0034241
- ST2402149
- AX8067973
- X83
- CS-0173975
- AKOS005254947
- SCHEMBL3783762
- MFCD04039321
- 681812-07-7
- FT-0698823
- 2,6-Bis(trifluoromethyl)benzeneboronic acid, AldrichCPR
- DTXSID10382526
- 2,6-Bis(trifluoromethyl)phenylboronicacid
- (R)-2-BENZYL-SUCCINICACID1-BENZYLESTER4-TERT-BUTYLESTER
- AC1052
- PS-9476
- A867108
- WAMPGNNEOZGBHR-UHFFFAOYSA-N
- 640-512-7
-
- MDL: MFCD04039321
- Inchi: 1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H
- InChI Key: WAMPGNNEOZGBHR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(F)(F)F)C=1B(O)O)(F)F
Computed Properties
- Exact Mass: 258.02900
- Monoisotopic Mass: 258.0286785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White cream powder
- Density: 1.5
- Melting Point: 168-171
- Boiling Point: 258.3℃ at 760 mmHg
- Flash Point: 110°C
- Refractive Index: 1.419
- Water Partition Coefficient: Insoluble in water.
- PSA: 40.46000
- LogP: 1.40400
- Solubility: Insoluble in water
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A242000599-250mg |
2,6-Bis(trifluoromethyl)phenylboronic acid |
681812-07-7 | 98% | 250mg |
$659.60 | 2023-09-01 | |
| Alichem | A242000599-500mg |
2,6-Bis(trifluoromethyl)phenylboronic acid |
681812-07-7 | 98% | 500mg |
$1019.20 | 2023-09-01 | |
| Alichem | A242000599-1g |
2,6-Bis(trifluoromethyl)phenylboronic acid |
681812-07-7 | 98% | 1g |
$1802.95 | 2023-09-01 | |
| Chemenu | CM134000-1g |
2,6-Bis(trifluoromethyl)phenylboronic Acid |
681812-07-7 | 97% | 1g |
$113 | 2021-08-05 | |
| Chemenu | CM134000-5g |
2,6-Bis(trifluoromethyl)phenylboronic Acid |
681812-07-7 | 97% | 5g |
$361 | 2021-08-05 | |
| Chemenu | CM134000-25g |
2,6-Bis(trifluoromethyl)phenylboronic Acid |
681812-07-7 | 97% | 25g |
$1163 | 2021-08-05 | |
| TRC | T791018-50mg |
(2,6-Bis(trifluoromethyl)phenyl)boronic Acid |
681812-07-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T791018-100mg |
(2,6-Bis(trifluoromethyl)phenyl)boronic Acid |
681812-07-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T791018-500mg |
(2,6-Bis(trifluoromethyl)phenyl)boronic Acid |
681812-07-7 | 500mg |
$ 135.00 | 2022-06-02 | ||
| Chemenu | CM134000-1g |
2,6-Bis(trifluoromethyl)phenylboronic Acid |
681812-07-7 | 97% | 1g |
$154 | 2023-02-18 |
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Suppliers
(2,6-Bis(trifluoromethyl)phenyl)boronic acid Related Literature
-
Naoyuki Shimada,Kenji Fukuhara,Sari Urata,Kazuishi Makino Org. Biomol. Chem. 2019 17 7325
-
Ke Wang,Yanhui Lu,Kazuaki Ishihara Chem. Commun. 2018 54 5410
-
Manju Verma,V. Sai Phani Kumar,Shashi Kumar,Parag A. Deshpande Phys. Chem. Chem. Phys. 2021 23 9561
Additional information on (2,6-Bis(trifluoromethyl)phenyl)boronic acid
(2,6-Bis(trifluoromethyl)phenyl)boronic Acid: A Comprehensive Overview
(2,6-Bis(trifluoromethyl)phenyl)boronic acid, also known by its CAS number 681812-07-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of phenylboronic acid, featuring two trifluoromethyl groups at the 2 and 6 positions of the phenyl ring. The presence of these trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in modern chemical research.
The structure of (2,6-Bis(trifluoromethyl)phenyl)boronic acid consists of a benzene ring with two trifluoromethyl (-CF3) substituents at the para positions relative to each other. The boronic acid group (-B(OH)2) is attached to the benzene ring at the central position. This arrangement creates a molecule with high symmetry and stability, which is advantageous for various chemical transformations. The trifluoromethyl groups are known for their electron-withdrawing effects, which can influence the reactivity of the boronic acid group in cross-coupling reactions.
Recent studies have highlighted the importance of (2,6-Bis(trifluoromethyl)phenyl)boronic acid in the development of advanced materials. For instance, researchers have utilized this compound as a precursor for synthesizing highly functionalized aromatic polymers with enhanced thermal stability and electronic properties. The trifluoromethyl groups contribute to the polymer's resistance to degradation under harsh conditions, making it suitable for applications in high-temperature environments.
In the realm of drug discovery, (2,6-Bis(trifluoromethyl)phenyl)boronic acid has been employed as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides has facilitated the construction of complex molecular frameworks with potential therapeutic applications. Recent findings suggest that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases.
The synthesis of (2,6-Bis(trifluoromethyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of 2,6-ditrifluoromethylbenzene followed by substitution with a boronic acid group using nucleophilic aromatic substitution techniques. Researchers have recently explored greener synthetic routes, such as using microwave-assisted synthesis or catalytic systems that minimize waste and improve yield.
From an analytical standpoint, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the substitution pattern on the benzene ring and verifying the presence of the boronic acid group. Mass spectrometry and infrared (IR) spectroscopy provide additional insights into the molecular structure and functional groups present in the compound.
In terms of safety and handling, while (2,6-Bis(trifluoromethyl)phenyl)boronic acid is not classified as a hazardous material under normal conditions, it is important to follow standard laboratory protocols when working with boronic acids. Proper ventilation and protective equipment should be used to minimize exposure during synthesis or handling.
Looking ahead, the continued exploration of (2,6-Bis(trifluoromethyl)phenyl)boronic acid's properties is expected to yield further breakthroughs in its application across diverse fields. Its role as a versatile building block in organic synthesis positions it as an essential component in advancing both academic research and industrial applications.
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